Ruboxistaurin-d6 Hydrochloride

Catalog No.
S925405
CAS No.
1794767-04-6
M.F
C₂₈H₂₃D₆ClN₄O₃
M. Wt
511.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruboxistaurin-d6 Hydrochloride

CAS Number

1794767-04-6

Product Name

Ruboxistaurin-d6 Hydrochloride

IUPAC Name

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride

Molecular Formula

C₂₈H₂₃D₆ClN₄O₃

Molecular Weight

511.04

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3;

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Synonyms

(9S)-9-[[(Dimethyl-d6)amino]methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-Dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione Hydrochloride; LY 333531-d6;

Ruboxistaurin-d6 Hydrochloride is a deuterated derivative of Ruboxistaurin, a small molecule with potential therapeutic applications. While Ruboxistaurin itself has been investigated for its ability to inhibit protein kinase C (PKC) [], a family of enzymes involved in various cellular processes, Ruboxistaurin-d6 Hydrochloride serves as a research tool.

Isotopic Labeling for Pharmacokinetic Studies:

Ruboxistaurin-d6 Hydrochloride contains six deuterium atoms (d6) replacing hydrogen atoms in the parent molecule. This isotopic labeling allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of Ruboxistaurin in biological systems. Due to the slightly different mass of the molecule caused by the deuterium atoms, Ruboxistaurin-d6 Hydrochloride can be distinguished from the unlabeled Ruboxistaurin using mass spectrometry techniques. This distinction enables scientists to measure the concentration of the drug and its metabolites in tissues, blood, and other samples, providing valuable insights into its pharmacokinetic profile [].

In Vitro Studies:

Ruboxistaurin-d6 Hydrochloride can be used in cell-based assays to investigate the biological effects of PKC inhibition. Since its chemical properties are nearly identical to Ruboxistaurin, it can be used to study the mechanisms of action of the drug without introducing confounding factors related to its metabolism. Researchers can employ Ruboxistaurin-d6 Hydrochloride to explore the role of PKC in various cellular processes, such as cell proliferation, differentiation, and apoptosis [].

Reference Standard for Analytical Methods:

The high purity and well-defined structure of Ruboxistaurin-d6 Hydrochloride make it a suitable reference standard for developing and validating analytical methods used to quantify Ruboxistaurin. These methods are crucial for quality control purposes in pharmaceutical research and development [].

Ruboxistaurin-d6 Hydrochloride is a stable isotope-labeled compound derived from Ruboxistaurin, which is primarily known for its role as a selective inhibitor of protein kinase C beta. The molecular formula for Ruboxistaurin-d6 Hydrochloride is C28H29ClN4O3, and it has a CAS number of 1794767-04-6. This compound is notable for its application in research, particularly in studies involving diabetic retinopathy and other conditions where protein kinase C beta plays a significant role in pathological processes.

Ruboxistaurin acts by competitively inhibiting PKCβ, an enzyme involved in various cellular signaling pathways [, ]. By binding to the ATP-binding site of PKCβ, Ruboxistaurin prevents ATP (energy molecule) from binding and hinders enzyme activation. This inhibition can potentially modulate cellular processes like cell growth, survival, and inflammation, making it a target for therapeutic development [, ].

As Ruboxistaurin-d6 Hydrochloride is primarily a research compound, detailed safety information is not readily available. However, the non-deuterated Ruboxistaurin has shown no significant toxicity in animal studies at low doses []. It is advisable to handle the compound with standard laboratory precautions for unknown substances, including wearing gloves, eye protection, and working in a fume hood.

Such as alkylation or acylation under controlled conditions to achieve the desired isotopic labeling.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure the removal of impurities and unreacted starting materials.
  • The specific synthetic routes may vary based on the desired purity and yield.

    The biological activity of Ruboxistaurin-d6 Hydrochloride is closely related to its parent compound, Ruboxistaurin. It has been shown to improve retinal cell viability, which is particularly beneficial in conditions like diabetic retinopathy . The inhibition of protein kinase C beta can mitigate cellular stress responses and inflammation, potentially leading to improved outcomes in various diseases characterized by these pathways.

    The synthesis of Ruboxistaurin-d6 Hydrochloride generally involves isotopic labeling techniques that introduce deuterium into the molecular structure. The synthesis process typically includes:

    • Starting Materials: Utilizing precursors that can be modified to incorporate deuterium.
    • Reactions: Employing

    Ruboxistaurin-d6 Hydrochloride has several applications in biomedical research:

    • Diabetic Retinopathy Studies: Used to investigate the effects of protein kinase C beta inhibition on retinal health.
    • Cell Signaling Research: Serves as a tool for studying cellular signaling pathways influenced by protein kinase C beta.
    • Pharmacokinetic Studies: The stable isotope labeling allows for tracking and quantifying the compound's behavior in biological systems.

    Interaction studies involving Ruboxistaurin-d6 Hydrochloride focus on its effects on various cellular pathways. It has been observed to interact with multiple signaling molecules involved in inflammation and cell growth regulation. These studies are crucial for understanding how Ruboxistaurin-d6 Hydrochloride can modulate pathological processes associated with diseases such as diabetes and cancer.

    Ruboxistaurin-d6 Hydrochloride shares similarities with several other compounds that also act as protein kinase inhibitors. Here are some notable examples:

    Compound NameMechanism of ActionUnique Features
    RuboxistaurinSelective PKC beta inhibitorFocused on diabetic retinopathy
    LY333531Selective PKC beta inhibitorParent compound of Ruboxistaurin
    StaurosporineBroad-spectrum PKC inhibitorNon-selective; affects multiple PKC isoforms
    Gö 6983Non-selective PKC inhibitorUsed in various cancer studies

    Ruboxistaurin-d6 Hydrochloride is unique due to its stable isotope labeling, which facilitates detailed pharmacokinetic studies not easily achievable with other compounds.

    Dates

    Modify: 2024-04-14

    Explore Compound Types